N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chlorophenyl)-N⁶,N⁶-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- N⁴-substituent: 3-chlorophenyl group.
- N⁶-substituents: Two ethyl groups (diethyl).
- Core structure: 1-methylpyrazolo[3,4-d]pyrimidine scaffold.
This compound is part of a broader class of nitrogen-containing heterocycles studied for their kinase inhibitory, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C16H19ClN6 |
|---|---|
Molecular Weight |
330.81 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19ClN6/c1-4-23(5-2)16-20-14(13-10-18-22(3)15(13)21-16)19-12-8-6-7-11(17)9-12/h6-10H,4-5H2,1-3H3,(H,19,20,21) |
InChI Key |
XZVWVOWRECSLNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate can form the pyrazole ring, which is then fused with a pyrimidine ring through further cyclization reactions .
-
Substitution Reactions:
-
Final Product Formation: : The final compound is obtained by reacting the intermediate with appropriate reagents under controlled conditions to introduce the 3-chlorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential in several therapeutic areas:
- Antiviral Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit viral replication. The structural features of N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine enhance its ability to interact with viral enzymes, making it a candidate for antiviral drug development. Studies have demonstrated its effectiveness against various viral targets by disrupting enzyme functions critical for viral replication .
- Cancer Treatment : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a potential anti-cancer agent. In vitro assays have shown that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cell lines by targeting pathways associated with cell growth and survival .
- Anti-inflammatory Properties : Some studies suggest that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .
Biochemical Mechanisms
Understanding the biochemical mechanisms through which N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine operates is crucial for its application:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes such as kinases and phosphodiesterases. This inhibition can lead to altered signaling pathways that are crucial for cellular functions, particularly in cancer and viral infections .
- Molecular Interactions : The structural characteristics of the compound allow it to form hydrogen bonds and hydrophobic interactions with target proteins. This specificity enhances its potential efficacy as a therapeutic agent .
Synthesis and Derivatives
The synthesis of N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives of this compound have been synthesized to enhance its biological activity or selectivity towards specific targets .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1: Antiviral Activity : In a study examining the antiviral properties of pyrazolo[3,4-d]pyrimidines, N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine was tested against a range of viruses. Results indicated a significant reduction in viral load in treated cell cultures compared to controls .
- Case Study 2: Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance cytotoxicity. Specifically, derivatives with additional functional groups exhibited improved potency against breast and lung cancer cells .
Data Table
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. Molecular docking studies have shown that it binds to the active site of these enzymes, preventing their normal function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key Observations:
Substituent Impact on Activity: N⁴-Aryl Groups: The 3-chlorophenyl group in the target compound and NSC11668 is associated with antifungal activity . Replacing chlorine with fluorine (e.g., 3-chloro-4-fluorophenyl in ) may enhance electronic effects, influencing target binding . polar analogs) . In contrast, NSC11668’s bis(3-chlorophenyl) groups likely enhance antifungal potency but may increase toxicity .
Synthetic Accessibility :
Physicochemical and Spectroscopic Data
1H-NMR Trends :
- Target Compound : Expected peaks for ethyl groups (δ ~1.0–1.5 ppm for CH₃; δ ~3.3–3.6 ppm for CH₂) and aromatic protons (δ ~7.2–8.3 ppm) .
- NSC11668 : Distinct aromatic doublets (δ ~7.2–7.9 ppm) for bis(3-chlorophenyl) groups .
- Methoxy-Containing Analogs : Methoxy protons appear as singlets near δ ~3.8 ppm .
13C-NMR : The 3-chlorophenyl group’s carbons resonate at ~115–135 ppm, while pyrazolo[3,4-d]pyrimidine carbons appear at ~90–155 ppm .
Biological Activity
N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are noted for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.
The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core with specific substitutions that influence its biological activity. The presence of the 3-chlorophenyl group and diethyl substitutions are critical for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as inhibitors of various protein kinases involved in cancer progression. For instance, this compound has shown significant inhibitory effects against eukaryotic protein kinases:
- Inhibition Mechanism : The compound acts primarily by inhibiting kinase activity that is crucial for tumor cell proliferation. In particular, it has been noted for its ability to inhibit the Bcr-Abl T315I mutant kinase, which is associated with resistance in chronic myeloid leukemia (CML) .
Table 1: Anticancer Activity Data
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| This compound | Bcr-Abl T315I | 10.5 | K562 (CML) | |
| Other Pyrazolo Compounds | Various | 5.0 - 15.0 | A549, HCT-116 |
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits significant antibacterial activity:
- Target Bacteria : Effective against Staphylococcus aureus and Escherichia coli, with potential applications in treating infections in immunocompromised patients such as those undergoing cancer therapy .
Table 2: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 32 | |
| N~4~-substituted Pyrazolo Compounds | E. coli | 64 |
Case Studies
A notable case study involved the evaluation of various pyrazolo[3,4-d]pyrimidines for their dual activity as both anticancer agents and antibiotics. The results demonstrated that compounds with similar structures to this compound not only inhibited tumor growth but also effectively reduced bacterial load in infected models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
